molecular formula C11H16ClNO5 B14566044 Morpholine, 4-(phenylmethyl)-, perchlorate CAS No. 61777-46-6

Morpholine, 4-(phenylmethyl)-, perchlorate

Cat. No.: B14566044
CAS No.: 61777-46-6
M. Wt: 277.70 g/mol
InChI Key: NTSGGLNCJGJKGK-UHFFFAOYSA-N
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Description

Morpholine, 4-(phenylmethyl)-, perchlorate is a chemical compound that belongs to the morpholine family. Morpholine itself is an organic chemical compound with the chemical formula O(C2H4)2NH. The compound features both amine and ether functional groups, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 4-(phenylmethyl)-, perchlorate can be synthesized through a series of chemical reactions involving morpholine and benzyl chloride. The reaction typically involves the nucleophilic substitution of the benzyl group onto the morpholine ring. The resulting compound is then treated with perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine, which can then be further reacted to produce various derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(phenylmethyl)-, perchlorate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl morpholine oxide, while reduction could produce benzyl morpholine .

Scientific Research Applications

Morpholine, 4-(phenylmethyl)-, perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Morpholine, 4-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is known to affect the synthesis of certain cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-(phenylmethyl)-, perchlorate is unique due to the presence of both the benzyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61777-46-6

Molecular Formula

C11H16ClNO5

Molecular Weight

277.70 g/mol

IUPAC Name

4-benzylmorpholine;perchloric acid

InChI

InChI=1S/C11H15NO.ClHO4/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;2-1(3,4)5/h1-5H,6-10H2;(H,2,3,4,5)

InChI Key

NTSGGLNCJGJKGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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